2-(2,5-Dimethylphenyl)-2-propanol
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Overview
Description
2-(2,5-Dimethylphenyl)-2-propanol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-propanol typically involves the alkylation of 2,5-dimethylphenyl with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylphenyl is reacted with propanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: 2-(2,5-Dimethylphenyl)-2-propanone
Reduction: 2-(2,5-Dimethylphenyl)propane
Substitution: 2-(2,5-Dimethylphenyl)-2-chloropropane
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-propanol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)-2-propanol: Similar structure but with methyl groups at different positions.
2-(3,5-Dimethylphenyl)-2-propanol: Another isomer with methyl groups at the 3 and 5 positions.
2-(2,6-Dimethylphenyl)-2-propanol: Methyl groups at the 2 and 6 positions.
Uniqueness: 2-(2,5-Dimethylphenyl)-2-propanol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(2)10(7-8)11(3,4)12/h5-7,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOQFBJHOCHJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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